REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:18][C:19]1[CH:23]=[C:22]([CH3:24])[O:21][N:20]=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CC(C)=O>[CH3:24][C:22]1[O:21][N:20]=[C:19]([CH2:18][O:10][C:7]2[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[CH:23]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrCC1=NOC(=C1)C
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser, a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
a rubber septum with a N2 inlet was placed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for over night
|
Type
|
TEMPERATURE
|
Details
|
After cooling it to room temperature
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
washed with acetone (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting solid was purified by silica gel column
|
Type
|
WASH
|
Details
|
eluted with hexanes
|
Type
|
TEMPERATURE
|
Details
|
was increased gradually up to 40% EtOAc in hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NO1)COC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.59 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |